3-(3-((4-Fluorophenyl)sulfonyl)propanamido)benzofuran-2-carboxamide
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Overview
Description
3-(3-((4-Fluorophenyl)sulfonyl)propanamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Similar benzofuran derivatives have been studied for their interaction withFe3+ ions and Mycobacterium tuberculosis H37Rv strains .
Mode of Action
The compound’s interaction with its targets results in significant changes. For instance, a similar benzofuran derivative exhibits an excellent “turn-on” fluorescence enhancement at 424 nm with an excitation wavelength of 290 nm when it binds with Fe3+ ions . In the case of Mycobacterium tuberculosis, certain benzofuran derivatives have shown potent anti-tubercular activity .
Biochemical Pathways
It’s worth noting that similar compounds have been found to inhibit thepolyketide synthase of Mycobacterium tuberculosis , which is crucial for the survival of the bacteria.
Pharmacokinetics
The compound’s molecular weight of 39039 suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Similar benzofuran derivatives have shown significant anti-tubercular activity and selective detection of Fe3+ ions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the binding ability of a similar benzofuran derivative towards Fe3+ ions has been studied in DMSO/H2O solution (9/1, v/v) . The compound’s stability, solubility, and interaction with its targets can be influenced by factors such as pH, temperature, and the presence of other ions or molecules in the environment.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(3-((4-Fluorophenyl)sulfonyl)propanamido)benzofuran-2-carboxamide are not well-documented. Benzofuran derivatives have been found to interact with various enzymes and proteins .
Molecular Mechanism
Metabolic Pathways
The metabolic pathways involving this compound are not currently known .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((4-Fluorophenyl)sulfonyl)propanamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-((4-Fluorophenyl)sulfonyl)propanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfide derivatives .
Scientific Research Applications
3-(3-((4-Fluorophenyl)sulfonyl)propanamido)benzofuran-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives, such as:
Benzofuran-2-carboxamide: Lacks the 4-fluorophenylsulfonyl and propanamido groups.
4-Fluorophenylsulfonylbenzofuran: Lacks the propanamido group.
Propanamidobenzofuran: Lacks the 4-fluorophenylsulfonyl group.
Uniqueness
3-(3-((4-Fluorophenyl)sulfonyl)propanamido)benzofuran-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)sulfonylpropanoylamino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O5S/c19-11-5-7-12(8-6-11)27(24,25)10-9-15(22)21-16-13-3-1-2-4-14(13)26-17(16)18(20)23/h1-8H,9-10H2,(H2,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIYGUJRBALEGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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